molecular formula C18H16BrN3O2 B12215660 N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B12215660
M. Wt: 386.2 g/mol
InChI Key: DLSPPGZHJDBTCT-UHFFFAOYSA-N
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Description

N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3-chlorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
  • N’-[(3-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
  • N’-[(3-methylphenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

Uniqueness

N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N'-(3-bromobenzoyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

InChI

InChI=1S/C18H16BrN3O2/c1-10-11(2)20-16-7-6-13(9-15(10)16)18(24)22-21-17(23)12-4-3-5-14(19)8-12/h3-9,20H,1-2H3,(H,21,23)(H,22,24)

InChI Key

DLSPPGZHJDBTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

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